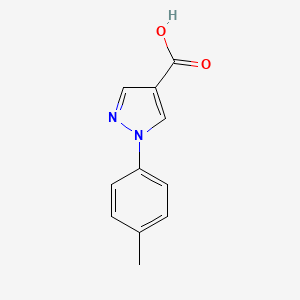

1-p-Tolyl-1h-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMUWBRACOCPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-Ethoxymethylene-3-Oxobutanoate

The precursor β-keto ester, ethyl 2-ethoxymethylene-3-oxobutanoate, is synthesized via a Claisen condensation. Ethyl acetoacetate reacts with triethyl orthoformate in the presence of acetic anhydride, forming the ethoxymethylene derivative. This intermediate is critical for directing regioselectivity during pyrazole formation.

Reaction with p-Tolylhydrazine in Halogenated Solvents

The cyclocondensation step employs p-tolylhydrazine in halogenated solvents such as 1,1,1,3,3-pentafluorobutane, which enhances regioselectivity and yield. The reaction proceeds at low temperatures (-30°C to -20°C) to minimize side reactions, followed by gradual warming to room temperature. The solvent’s polarity and low nucleophilicity favor the formation of the 1-p-tolyl-4-carboxylate isomer over competing regioisomers.

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | 1,1,1,3,3-Pentafluorobutane |

| Temperature | -30°C to 25°C |

| Molar Ratio (II:III) | 1:1 |

| Yield (Ethyl Ester) | 80–85% |

Hydrolysis to the Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid (2–4 N) at reflux. Acidic conditions prevent decarboxylation, ensuring high purity (>99% by ¹H NMR).

Alternative Pathways via Knorr Pyrazole Synthesis

Hydrazine Cross-Coupling with α,β-Unsaturated Ketones

An alternative approach involves reacting α,β-unsaturated ketones with p-tolylhydrazine. For example, methyl vinyl ketone and p-tolylhydrazine form a hydrazone intermediate, which undergoes cyclization in acidic media. However, this method suffers from lower regioselectivity (40:60 ratio of 4-carboxy to 5-carboxy isomers).

Solvent Optimization for Regiocontrol

Comparative studies highlight the superiority of hydrofluorocarbons over polar aprotic solvents (e.g., DMF, THF). In 1,1,1,3,3-pentafluorobutane, the 4-carboxy isomer predominates (95:5 ratio), whereas DMF yields a near-equimolar mixture.

Mechanistic Insights and Regiochemical Considerations

The reaction mechanism proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-keto ester’s carbonyl group, followed by cyclization and dehydration. The ethoxymethylene group in the β-keto ester directs the hydrazine to attack the α-carbon, ensuring the carboxylic acid forms at the 4-position.

Key Mechanistic Steps

-

Nucleophilic Attack : p-Tolylhydrazine attacks the β-keto ester’s α-carbon.

-

Cyclization : Intramolecular dehydration forms the pyrazole ring.

-

Aromatization : Loss of ethanol and water yields the aromatic pyrazole core.

Industrial-Scale Adaptations and Environmental Impact

The use of hydrofluorocarbons aligns with green chemistry principles due to their low toxicity and recyclability. Patent WO2012025469A1 reports a solvent recovery rate of >90%, reducing waste generation. Additionally, the process eliminates heavy metal catalysts, addressing regulatory concerns.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

1-p-Tolyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Biological Activities

The biological significance of 1-p-Tolyl-1H-pyrazole-4-carboxylic acid is underscored by its wide range of pharmacological effects. Research indicates that pyrazole derivatives exhibit various activities, including:

- Antitumor Activity : Compounds containing pyrazole moieties have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been evaluated for their efficacy against specific cancer cell lines .

- Anti-inflammatory Effects : Studies have demonstrated that pyrazole derivatives can reduce inflammation through mechanisms involving inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : The compound has been assessed for its ability to combat bacterial and fungal infections, showcasing potential as a new class of antimicrobial agents .

Case Studies

Several case studies highlight the applications of this compound in research:

- Anticancer Research : A series of synthesized pyrazole derivatives were tested for their inhibitory effects on EGFR (Epidermal Growth Factor Receptor) signaling pathways, revealing significant anticancer potential. The structure-activity relationship (SAR) studies indicated that modifications on the pyrazole ring could enhance activity against cancer cells .

- Fungicidal Activity : In agricultural research, this compound has been explored as a potential fungicide. Its derivatives were tested against various phytopathogenic fungi, demonstrating higher antifungal activity compared to traditional fungicides like boscalid .

- Neuroprotective Effects : Some studies have reported that pyrazole derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. These findings open avenues for further exploration into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, exhibiting antitumor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of pyrazole-4-carboxylic acids is highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis with key analogs:

Pharmacokinetic Considerations

- Metabolic Stability : Cyclopropylmethyl-substituted analogs resist oxidative metabolism better than allyl or benzoyl derivatives, making them favorable for long-acting therapeutics .

Biological Activity

1-p-Tolyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, substituted with a tolyl group at the 1-position and a carboxylic acid group at the 4-position. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against several bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . For instance, molecular docking studies suggest that this compound can interact with specific proteins that regulate apoptosis, enhancing its anticancer efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators . This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Table: Summary of Biological Activities

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. For example, studies suggest that it may inhibit certain kinases or transcription factors that play critical roles in these processes .

Q & A

Q. What are common synthetic routes for 1-p-Tolyl-1H-pyrazole-4-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and p-tolylhydrazine, followed by alkaline hydrolysis to yield the carboxylic acid derivative. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis . Derivatives like amides are prepared by coupling the carboxylic acid with amines using standard activating agents (e.g., HATU or EDC).

Q. How is the anti-proliferative activity of these compounds evaluated in vitro?

Anti-proliferative activity is assessed using human cancer cell lines (e.g., Huh7, MCF7, HCT116) via assays such as MTT or SRB. For instance, compound 4j (a derivative with a quinoline moiety) demonstrated IC₅₀ values in the low micromolar range against these cell lines, suggesting potential as a lead anti-cancer agent . Data is analyzed using dose-response curves and statistical validation (e.g., ANOVA).

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions.

- Mass spectrometry (ESI-MS) : For molecular weight validation.

- FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography : For absolute configuration determination, as seen in crystal structures stabilized by hydrogen bonding .

Advanced Research Questions

Q. How are regioselectivity challenges addressed in pyrazole ring substitution?

Regioselectivity is controlled by electronic and steric factors. For example, Vilsmeier-Haack reactions on N-methylpyrazole yield 4-carboxaldehyde intermediates, which are oxidized to carboxylic acids. Computational studies (DFT) predict electron density distributions to guide substitution patterns . Alternative routes use directing groups (e.g., tosylhydrazones) to favor specific positions .

Q. What role do metal complexes of pyrazole derivatives play in bioactivity enhancement?

Pyrazole-carboxylic acids form stable complexes with Fe(II/III) and other metals, which can modulate bioavailability and reactivity. For example, Fe(III) complexes of pyrazole derivatives have shown improved anti-inflammatory activity compared to ligands alone, likely due to redox-active metal centers enhancing cellular uptake .

Q. How do computational methods contribute to understanding structure-activity relationships (SAR)?

- Molecular docking : Predicts binding affinities to targets like xanthine oxidoreductase (XOR) or GPCRs.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-cancer activity .

- Pharmacophore modeling : Identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) in allosteric modulators .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity data between structurally similar derivatives resolved?

Conflicting data (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (e.g., serum concentration, incubation time). Systematic SAR studies, controlling for substituent electronic effects (e.g., electron-withdrawing groups enhancing anti-cancer activity), help clarify trends. Meta-analyses of published datasets are recommended .

Q. Why do some pyrazole-carboxylic acid derivatives exhibit poor solubility, and how is this addressed?

The carboxylic acid group can form zwitterions or intramolecular H-bonds, reducing solubility. Strategies include:

- Prodrug design : Esterification (e.g., ethyl esters) improves lipophilicity.

- Salt formation : Sodium or potassium salts enhance aqueous solubility .

- Co-crystallization : With cyclodextrins or hydrophilic coformers .

Methodological Best Practices

Q. What protocols ensure reproducibility in pyrazole derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.